molecular formula C8H6ClF3 B1452760 2-Chloro-4-(1,1-difluoroethyl)-1-fluorobenzene CAS No. 1138444-93-5

2-Chloro-4-(1,1-difluoroethyl)-1-fluorobenzene

Cat. No.: B1452760
CAS No.: 1138444-93-5
M. Wt: 194.58 g/mol
InChI Key: WSIOCJKZOIPXEE-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of fluorinated aromatic compounds traces its origins to the pioneering work in benzene chemistry during the 19th century. Benzene itself was first discovered by Michael Faraday in 1825 in illuminating gas, marking the beginning of aromatic chemistry. The word "benzene" derives from "gum benzoin," an aromatic resin known since ancient times in Southeast Asia and later introduced to European pharmacists and perfumers in the 16th century via trade routes. Eilhardt Mitscherlich produced benzene in 1834 by distilling benzoic acid with lime, while Charles Blachford Mansfield, working under August Wilhelm von Hofmann, isolated benzene from coal tar in 1845.

The evolution toward fluorinated aromatic compounds began with fluorobenzene, first reported in 1886 by O. Wallach at the University of Bonn. Wallach prepared the compound through a two-step process involving phenyldiazonium chloride conversion to a triazene using piperidine, followed by cleavage with hydrofluoric acid. This foundational work established the precedent for introducing fluorine atoms into aromatic systems, ultimately leading to the development of more complex polyfluorinated derivatives like this compound.

The nomenclature system for disubstituted benzene derivatives was established by German chemist Wilhelm Körner in 1867, who suggested the prefixes ortho-, meta-, and para- to distinguish different substitution patterns. Viktor Meyer later applied this nomenclature specifically to benzene in 1870, creating the systematic naming conventions still used today for compounds like this compound.

Chemical Classification and Nomenclature

This compound belongs to the class of halogenated aromatic compounds, specifically categorized as a polyfluorinated benzene derivative. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature rules, where the benzene ring serves as the parent structure with substituents numbered according to their positions. The compound features three distinct halogen-containing substituents: a chlorine atom at position 2, a fluorine atom at position 1, and a 1,1-difluoroethyl group at position 4.

The molecular structure demonstrates several key structural features. The benzene ring provides the aromatic foundation with its characteristic stability and reactivity patterns. The chlorine substitution at the ortho position relative to the fluorine atom creates specific electronic effects that influence the compound's chemical behavior. The 1,1-difluoroethyl substituent introduces additional complexity through its geminal difluoride structure, which significantly affects the molecule's polarity and reactivity profile.

Property Value Reference
Molecular Formula C₈H₆ClF₃
Molecular Weight 194.58 g/mol
Chemical Abstracts Service Number 1138444-93-5
International Union of Pure and Applied Chemistry Name This compound

The classification significance extends beyond simple structural categorization. This compound represents an intersection of several important chemical families: aromatic halides, organofluorine compounds, and polyfluorinated organic molecules. Each classification carries specific implications for the compound's reactivity, stability, and potential applications in chemical synthesis and industrial processes.

Significance in Halogenated Aromatic Chemistry

Halogenated aromatic compounds occupy a central position in modern organic chemistry due to their versatility as synthetic intermediates and their unique chemical properties. The significance of this compound within this context stems from its potential to undergo various chemical transformations that are characteristic of halogenated aromatic systems.

Electrophilic aromatic substitution represents one of the fundamental reaction types for halogenated benzene derivatives. Unlike alkenes, benzene does not undergo rapid halogenation with molecular halogens like chlorine or bromine without activation. Instead, halogenation occurs via substitution mechanisms where carbon-hydrogen bonds break and carbon-halogen bonds form. This process typically requires Lewis acid catalysts such as aluminum chloride or iron chloride to activate the halogen electrophile, making it sufficiently reactive to attack the aromatic ring.

The presence of multiple halogen substituents in this compound creates complex electronic effects that influence its reactivity patterns. Fluorine atoms are strongly electron-withdrawing through inductive effects, which deactivates the aromatic ring toward further electrophilic substitution while directing incoming electrophiles to meta positions relative to the fluorine substituents. The chlorine atom exhibits similar but less pronounced deactivating effects.

Nucleophilic aromatic substitution represents another significant reaction pathway for this compound. The electron-withdrawing nature of the halogen substituents makes the aromatic ring more susceptible to nucleophilic attack, particularly at positions ortho and para to the electron-withdrawing groups. This reactivity pattern enables the compound to serve as a precursor for various derivatives through selective substitution reactions.

Reaction Type Mechanism Typical Conditions Reference
Electrophilic Aromatic Substitution Carbocation intermediate Lewis acid catalyst, elevated temperature
Nucleophilic Aromatic Substitution Addition-elimination Strong nucleophile, polar solvent
Cross-coupling Reactions Palladium-catalyzed Organometallic reagents, palladium catalyst

Overview of Polyfluorinated Benzene Derivatives

Polyfluorinated benzene derivatives constitute a rapidly expanding class of organic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique properties imparted by fluorine substitution have made these compounds increasingly valuable in modern chemical research and industrial applications. The presence of fluorine atoms can enhance biological activity, improve metabolic stability, and modify physicochemical properties in ways that are often beneficial for drug development and crop protection applications.

The synthesis of polyfluorinated benzene derivatives has evolved significantly since the early work on simple fluorinated aromatics. Modern synthetic approaches often involve sophisticated methodologies that allow for precise control over substitution patterns and stereochemistry. These advances have enabled the preparation of compounds like this compound with high efficiency and selectivity.

Recent research has highlighted the environmental significance of polyfluorinated compounds, including their persistence and potential for bioaccumulation. While many polyfluorinated compounds have been described as "forever chemicals" due to their resistance to degradation, recent studies have demonstrated that microbial biodegradation of these compounds is possible under certain conditions. Research has shown that specific bacteria and microbial consortiums can catalyze defluorination reactions, leading to the progressive breakdown of polyfluorinated molecules.

The industrial applications of polyfluorinated benzene derivatives continue to expand as new synthetic methods are developed and their unique properties are better understood. In pharmaceutical chemistry, the strategic incorporation of fluorine atoms can improve drug potency, selectivity, and pharmacokinetic properties. The difluoroethyl group present in this compound is particularly valuable because it can participate in various chemical transformations while maintaining the beneficial effects of fluorine substitution.

The mechanism of action for compounds like this compound typically involves interaction with biological targets through specific binding interactions. The presence of multiple fluorine atoms can enhance binding affinity through favorable interactions with target proteins while the chlorine substituent may contribute to selectivity and potency. The overall molecular architecture creates a compound with the potential for diverse biological activities and synthetic applications.

Properties

IUPAC Name

2-chloro-4-(1,1-difluoroethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-8(11,12)5-2-3-7(10)6(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIOCJKZOIPXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-(1,1-difluoroethyl)-1-fluorobenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural properties. The presence of fluorine atoms in its structure often enhances the compound's lipophilicity and metabolic stability, making it a potential candidate for various biological applications.

  • IUPAC Name: this compound
  • Molecular Formula: C7H4ClF3
  • Molecular Weight: 180.55 g/mol
  • CAS Number: 845866-83-3

The compound features a chlorobenzene ring substituted with a difluoroethyl group and an additional fluorine atom, contributing to its chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The fluorine atoms can enhance the compound's binding affinity to target proteins or enzymes through:

  • Hydrophobic interactions: The electronegativity of fluorine increases the lipophilicity of the compound.
  • Covalent bonding: Potential for forming covalent bonds with nucleophilic sites on proteins.

These interactions can modulate enzyme activity or receptor binding, influencing various biological pathways.

Biological Activity Studies

Research has indicated several areas where this compound exhibits significant biological activity:

Anticancer Activity

In vitro studies have shown that fluorinated compounds similar to this compound can inhibit cancer cell proliferation. For instance, compounds exhibiting similar structural motifs have been linked to:

  • Inducing apoptosis in cancer cells.
  • Inhibiting specific kinases associated with tumor growth.

Table 1: Comparison of Anticancer Activity

CompoundCell Line TestedIC50 (nM)Mechanism of Action
Compound AMCF-7 (Breast)30Apoptosis induction
Compound BPC3 (Prostate)50Kinase inhibition
This compound TBDTBDTBD

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of similar fluorinated compounds. These investigations suggest that such compounds may:

  • Modulate neurotransmitter levels.
  • Provide protection against oxidative stress in neuronal cells.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

Case Study 1: Anticancer Drug Development

A study focused on synthesizing derivatives of this compound demonstrated enhanced anticancer activity compared to non-fluorinated analogs. The derivatives showed improved selectivity and potency against specific cancer cell lines, suggesting a promising avenue for therapeutic development.

Case Study 2: Neuroprotective Agent

In a zebrafish model for epilepsy, compounds related to this compound were assessed for their ability to reduce seizure activity. Results indicated significant neuroprotective effects through modulation of neurotransmitter levels and reduction of oxidative stress markers.

Comparison with Similar Compounds

1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene (CAS: 1138444-91-3)

  • Structural Differences : Features a methyl group at position 2 and an additional fluorine at position 4.
  • The extra fluorine enhances electron-withdrawing effects, which could influence aromatic ring polarization .

1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS: 1214333-76-2)

  • Structural Differences : Replaces the 1,1-difluoroethyl group with a difluoromethyl (–CF2H) group.
  • Impact : The difluoromethyl group is smaller and less lipophilic (XLogP3 = 3.3 vs. higher values for bulkier substituents). This may reduce bioavailability in hydrophobic environments compared to the target compound .

1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene

  • Structural Differences : Contains two fluorine atoms at positions 2 and 5.
  • However, steric crowding may limit accessibility to reactive sites .

Functional Group Variations

2-Chloro-4-(1-ethoxyvinyl)-1-fluorobenzene (8c)

  • Structural Differences : Substitutes the 1,1-difluoroethyl group with an ethoxyvinyl (–OCH2CH2–) moiety.
  • Impact : The ethoxyvinyl group introduces π-electrons and steric bulk, favoring conjugation but hindering nucleophilic attacks. This compound’s NMR shifts (1H and 13C) differ significantly due to the electron-donating ethoxy group .

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

  • Structural Differences: Includes a nitro (–NO2) and benzyloxy (–OCH2C6H5) group.
  • Impact: The nitro group strongly deactivates the ring, making it less reactive toward electrophiles. The benzyloxy group adds steric bulk, as confirmed by single-crystal X-ray data showing a planar aromatic system with minor torsional strain .

2-Chloro-4-(difluoromethyl)-1-ethoxy-3-fluorobenzene (CAS: 2385426-30-0)

  • Structural Differences : Contains ethoxy (–OCH2CH3) and difluoromethyl (–CF2H) groups.
  • Impact : The ethoxy group increases polarity (molecular formula: C9H8ClF3O, molar mass: 224.61), enhancing solubility in polar solvents compared to the target compound .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight XLogP3 Key Functional Groups
2-Chloro-4-(1,1-difluoroethyl)-1-fluorobenzene C8H6ClF3 194.58* ~3.5† Cl, F, CF2CH3
1-Chloro-4-(difluoromethyl)-2-fluorobenzene C7H4ClF3 180.55 3.3 Cl, F, CF2H
2-Chloro-4-(1-ethoxyvinyl)-1-fluorobenzene C9H8ClFO 186.61 2.8 Cl, F, OCH2CH2
1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene C9H8ClF3 208.61 4.0 Cl, F, CF2CH3, CH3

*Estimated based on analogous structures. †Predicted using computational tools.

Critical Analysis of Evidence

  • Synthesis : highlights TMSCF2Me as a viable CF2Me source, suggesting the target compound could be synthesized via analogous nucleophilic pathways. However, limitations with aldehyde substrates may necessitate alternative routes .
  • Stability : The stabilization of 1-Chloro-4-(difluoromethyl)-2-fluorobenzene over potassium carbonate implies sensitivity to acidic conditions, a factor critical for handling the target compound.
  • Commercial Viability : Suppliers like Chemlyte Solutions and Hangzhou J&H Chemical Co., Ltd. indicate industrial demand for such halogenated aromatics, though cost and scalability depend on substituent complexity.

Preparation Methods

The preparation of 2-Chloro-4-(1,1-difluoroethyl)-1-fluorobenzene generally involves the introduction of a difluoroethyl group onto a chlorofluorobenzene core. The key synthetic strategies reported in the literature include:

Preparation via Nucleophilic Aromatic Substitution (SNAr)

One straightforward method involves reacting 4-fluorobenzene derivatives with 2-chloro-1,1-difluoroethane in the presence of a base such as potassium carbonate, typically in a polar aprotic solvent like dimethylformamide (DMF). Elevated temperatures facilitate the substitution of the fluorine atom on the aromatic ring by the difluoroethyl group, yielding this compound with high purity.

Key parameters:

This method leverages the reactivity of the halogenated benzene ring and the electrophilic difluoroethyl halide to form the desired product efficiently.

Cross-Coupling Reaction Approach Using Suzuki–Miyaura Coupling

A more advanced and versatile method involves the Suzuki–Miyaura cross-coupling reaction between arylboronic acids and difluoroalkyl-containing electrophiles such as 4-(bromodifluoroacetyl)morpholine or ethyl bromodifluoroacetate. This method allows for the construction of the difluoroethyl aromatic core with high selectivity and scalability.

Research Findings:

  • The reaction of 4-(bromodifluoroacetyl)morpholine with arylboronic acids under palladium or nickel catalysis yields 2,2-difluoro-2-arylacetamides as intermediates.
  • Optimal conditions include the use of Ni(NO3)2·6H2O catalyst with bipyridine (bpy) ligand and triphenylphosphine (PPh3) as an additive, in 1,4-dioxane solvent at 80°C.
  • Molecular sieves (4 Å) improve yields by removing moisture.
  • The amide intermediates can be further reduced and functionalized to obtain difluoroethylamine derivatives or related compounds.

Table 1: Summary of Cross-Coupling Reaction Conditions and Yields

Entry Catalyst / Ligand / Additive Substrate Solvent Temp (°C) Time (h) Product Yield (%)
1 NiCl2·DME (5 mol%) / oxazoline ligand 4-methoxyphenylzinc chloride THF 0 0.5 3a 91 (42)*
2 NiCl2·DME (5) / bpy (5) / K2CO3 (2 eq.) Arylboronic acid 1,4-Dioxane 80 21 3b 0
3 Pd(PPh3)4 (5) / CuI (5) / Xanthophos (10) / K2CO3 (2 eq.) Arylboronic acid 1,4-Dioxane 80 24 3b 45
4 Ni(NO3)2·6H2O (5) / bpy (5) / K2CO3 (2 eq.) Arylboronic acid 1,4-Dioxane 80 24 3b 27
5 Ni(NO3)2·6H2O (5) / bpy (5) / PPh3 (5) / K2CO3 (2 eq.) Arylboronic acid 1,4-Dioxane 80 24 3b 69
6 Ni(NO3)2·6H2O (5) / bpy (5) / PPh3 (5) / K2CO3 (2 eq.) / MS 4Å Arylboronic acid 1,4-Dioxane 80 24 3b 76 (80)*
7 Ni(NO3)2·6H2O (5) / bpy (5) / PPh3 (5) / K2CO3 (2 eq.) / MS 4Å Ethyl bromodifluoroacetate 1,4-Dioxane 80 24 4 44

*Values in parentheses indicate yields on gram scale.

Functional Group Transformations and Final Steps

After formation of the difluoroarylacetamide intermediates, subsequent steps include:

This multi-step approach provides flexibility in modifying the aromatic ring and the difluoroethyl substituent for tailored applications.

Solvent and Reaction Conditions Considerations

  • Solvents used in these reactions are typically inert under the reaction conditions and include ethers (e.g., tetrahydrofuran, 1,4-dioxane), dimethyl sulfoxide (DMSO), and other polar aprotic solvents.
  • Reaction mixtures often require stirring and controlled addition of solvents to maintain homogeneity.
  • Distillation under reduced pressure is employed to remove residual halogenated reagents and byproducts, ensuring product purity.

Summary Table of Preparation Methods

Method Key Reagents Catalyst / Base Solvent Temperature Yield Range Notes
Nucleophilic Aromatic Substitution 4-fluorobenzene + 2-chloro-1,1-difluoroethane K2CO3 (base) DMF Elevated High Simple, direct substitution
Suzuki–Miyaura Cross-Coupling Arylboronic acid + bromodifluoroacetyl derivatives Pd or Ni catalysts + ligands 1,4-Dioxane 80°C 45–76% Scalable, versatile, requires catalyst
Amide Reduction & Functionalization Difluoroarylacetamide intermediates NaBH4 (reduction), catalytic hydrogenation Various Mild Good Multi-step, allows further derivatization

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-(1,1-difluoroethyl)-1-fluorobenzene, and what challenges arise during its preparation?

  • Methodological Answer : A key strategy involves using 1,1-difluoroethyl chloride as a reagent for difluoroethylation of halogenated aromatic precursors. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation can introduce the 1,1-difluoroethyl group at the para position of a fluorobenzene derivative. Challenges include:
  • Regioselectivity : Competing substitution reactions due to the presence of multiple halogen atoms (Cl, F) require careful optimization of reaction conditions (e.g., temperature, catalyst loading) .
  • Stability : The 1,1-difluoroethyl group may undergo hydrolysis under acidic or aqueous conditions, necessitating anhydrous reaction setups .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹⁹F NMR : Distinct signals for the difluoroethyl (-CF₂CH₃) and aromatic fluorine groups. The chemical shift of the CF₂ group typically appears near δ -100 ppm (vs. CFCl₃) due to electron-withdrawing effects .
  • ¹H NMR : The methyl group in the 1,1-difluoroethyl moiety splits into a triplet (J ≈ 18–20 Hz) due to coupling with two fluorine atoms.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, distinguishing it from isomers or byproducts.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats. A fume hood is mandatory due to potential inhalation hazards .
  • Storage : Store in a cool (<4°C), dry environment under inert gas (e.g., N₂) to prevent decomposition. Avoid prolonged storage, as halogenated aromatics may degrade into toxic byproducts .
  • Disposal : Follow EPA guidelines for halogenated waste. Neutralize residual compound with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How do the electronic effects of the 1,1-difluoroethyl and halogen substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The 1,1-difluoroethyl group (-CF₂CH₃) deactivates the aromatic ring via inductive effects, reducing electrophilic substitution but enhancing oxidative stability.
  • Ortho/para Directing : Chlorine and fluorine substituents direct incoming nucleophiles or electrophiles to specific positions. Computational studies (e.g., DFT calculations) can predict regioselectivity in reactions like nitration or amination .
  • Case Study : In Pd-catalyzed coupling, the fluorine atom at position 1 may sterically hinder transmetalation steps, requiring bulky ligands (e.g., XPhos) to improve yields .

Q. What strategies mitigate competing side reactions during functionalization of the difluoroethyl group?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protect the difluoroethyl group (e.g., as a silyl ether) during reactions targeting other positions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions without hydrolyzing the CF₂ group .
  • Catalyst Screening : Test Pd, Ni, or Cu catalysts to identify systems that minimize defluorination or C-F bond cleavage.

Q. What potential applications exist for this compound in materials science or medicinal chemistry?

  • Methodological Answer :
  • Liquid Crystals : The 1,1-difluoroethyl group enhances thermal stability and dielectric anisotropy, making it a candidate for display technologies. Synthesize derivatives with alkyl chains and test mesophase behavior via differential scanning calorimetry (DSC) .
  • Drug Development : Fluorine-rich aromatics are used in kinase inhibitors. Screen for bioactivity using in vitro assays (e.g., enzyme inhibition) and correlate results with logP values to assess membrane permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-4-(1,1-difluoroethyl)-1-fluorobenzene
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2-Chloro-4-(1,1-difluoroethyl)-1-fluorobenzene

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